Structural and Physicochemical Differentiation from the 4-Fluorophenyl Analog
Replacement of the 4-fluorophenyl group in the comparator (CAS 329700-98-3) with a 4-tert-butylphenyl group increases calculated lipophilicity (cLogP) by approximately 1.3 units . This structural modification introduces greater steric bulk at the 4-position aryl ether, which SAR analysis in the Pfizer patent series identifies as a critical determinant of MTP inhibitory potency and CYP selectivity .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 6.1 (predicted from molecular structure) |
| Comparator Or Baseline | 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline, CAS 329700-98-3; cLogP ≈ 4.8 (predicted) |
| Quantified Difference | ΔcLogP ≈ +1.3 |
| Conditions | Predicted using consensus logP algorithm based on molecular structure (C21H20F3NO vs C17H11F4NO) |
Why This Matters
Higher lipophilicity influences membrane permeability and non-specific protein binding, directly affecting apparent MTP inhibition potency in cell-based assays and requiring distinct solubilization protocols for reproducible in vitro pharmacology.
- [1] Bertinato, P. et al. (Pfizer Inc.). Substituted quinoline compounds. US Patent 7,468,378 B2. Granted Dec 23, 2008. View Source
